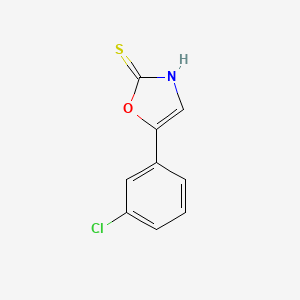

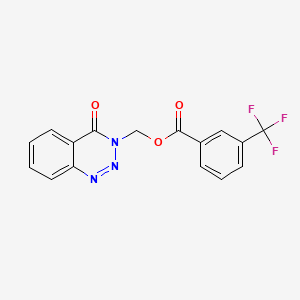

![molecular formula C9H6N4O B6419920 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one CAS No. 19848-93-2](/img/structure/B6419920.png)

1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one” is a member of the class of oxadiazoloquinoxalines . It is a structural template for the design and synthesis of novel biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents .

Synthesis Analysis

The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . A series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .Molecular Structure Analysis

The molecular structure of “1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one” includes the replacement of the four fused aromatic system (bis([1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxaline-3-thiol) with three fused aromatic systems ([1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one (compounds 22a–f) and [1, 2, 4]triazolo[4,3-a]quinoxaline-4-thiol (compounds 23a–g)) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one” include aromatic nucleophilic substitution . The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Aplicaciones Científicas De Investigación

Antiviral and Antimicrobial Activities

The compound has been synthesized as a potential antiviral and antimicrobial agent . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity . In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .

Synthesis of Other Compounds

The compound has been used in the synthesis of other compounds . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Use in Affinity Selection-Mass Spectrometry (AS-MS) Compound Binding Assay

1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one has been used as an oxidising agent for affinity selection-mass spectrometry (AS-MS) compound binding assay .

Inhibition of Soluble Guanylate Cyclase (sGC)

The compound has been used as a soluble guanylate cyclase (sGC) inhibitor to inhibit S-nitroso-N-acetyl-DL-penicillamine (SNAP)-induced cGMP production .

Catalyst in the Synthesis of 2H-indazolo[2,1-b]phthalazine-triones and Triazolo[1,2-a]indazole-triones

The compound has been used as a catalyst in the synthesis of 2H-indazolo[2,1-b]phthalazine-triones and triazolo[1,2-a]indazole-triones . The synthesis was catalyzed by 1H-1,2,4-triazole-3-thiol-functionalized core–shell Fe3O4@SiO2 magnetic nanocomposite in one-pot three-component reactions under solvent-free conditions .

Use in Magnetic Nanocomposites

The compound has been used in the fabrication of magnetic nanocomposites . The catalytic activity of the nano-catalyst to generate some products was assessed . The excellent yields for all products were obtained when 15 mg of the as-prepared magnetic nanocomposite was utilized in one-pot solvent-free three-component reactions at 100 °C .

Mecanismo De Acción

Target of Action

The primary target of 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand .

Mode of Action

1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one interacts with the A2B receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by adenosine. The A2B receptor requires a high level of adenosine for activation, thus, the antagonism by this compound may mediate pathophysiological conditions associated with the cumulative level of adenosine .

Biochemical Pathways

The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . This regulation subsequently affects angiogenesis, which is one of the major mechanisms for tumor growth regulation . Therefore, the antagonism of A2B receptors by 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one can potentially disrupt these pathways and their downstream effects.

Result of Action

The antagonism of A2B receptors by 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one can lead to a reduction in angiogenesis, a key process in tumor growth . This could potentially result in the inhibition of tumor growth. Moreover, the blockade of A2B receptors has been reported to play a significant role in the reduction of metastasis .

Direcciones Futuras

The compound and its derivatives have potential applications in medicinal chemistry due to their broad spectrum of biological activities. Future research could focus on further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents and as anticancer agents targeting VEGFR-2 kinase .

Propiedades

IUPAC Name |

2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c14-9-12-11-8-5-10-6-3-1-2-4-7(6)13(8)9/h1-5H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXOKUUXBOFVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC3=NNC(=O)N23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide](/img/structure/B6419847.png)

![7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline](/img/structure/B6419849.png)

![ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B6419873.png)

![13-[4-(2-phenylethyl)piperazin-1-yl]-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6419875.png)

![7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6419895.png)

![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6419912.png)

![3-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6419929.png)

![3-(2-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B6419934.png)